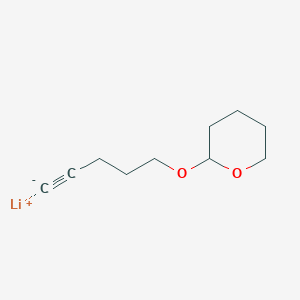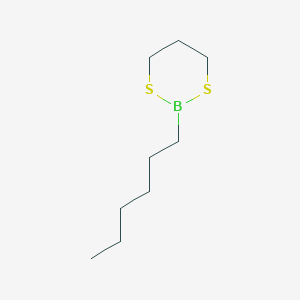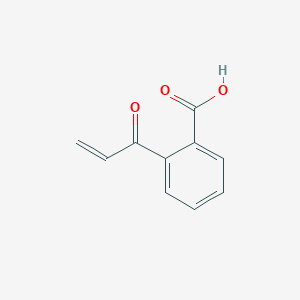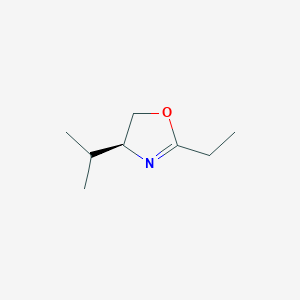![molecular formula C17H19ClO B14402328 3-Chloro-4'-pentyl[1,1'-biphenyl]-4-ol CAS No. 87946-92-7](/img/structure/B14402328.png)
3-Chloro-4'-pentyl[1,1'-biphenyl]-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4’-pentyl[1,1’-biphenyl]-4-ol is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a chlorine atom at the 3-position, a pentyl group at the 4’-position, and a hydroxyl group at the 4-position of the biphenyl structure. Biphenyl derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4’-pentyl[1,1’-biphenyl]-4-ol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of biphenyl with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride (SOCl2) to introduce the chlorine atom at the 3-position. Finally, the hydroxyl group is introduced through a nucleophilic aromatic substitution reaction using a suitable hydroxylating agent .
Industrial Production Methods
Industrial production of 3-Chloro-4’-pentyl[1,1’-biphenyl]-4-ol typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4’-pentyl[1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt)
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: NaOCH3, NaOEt, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 3-Chloro-4’-pentyl[1,1’-biphenyl]-4-one.
Reduction: Formation of 3-Chloro-4’-pentyl[1,1’-biphenyl].
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-Chloro-4’-pentyl[1,1’-biphenyl]-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers, due to its unique structural properties
Wirkmechanismus
The mechanism of action of 3-Chloro-4’-pentyl[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atom and pentyl group contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4’-Pentyl[1,1’-biphenyl]-4-ol
- 3-Chloro[1,1’-biphenyl]-4-ol
- 4’-Pentyl-3-chloro[1,1’-biphenyl]
Uniqueness
3-Chloro-4’-pentyl[1,1’-biphenyl]-4-ol is unique due to the specific combination of substituents on the biphenyl core. The presence of both a chlorine atom and a pentyl group at distinct positions provides a unique set of chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
87946-92-7 |
|---|---|
Molekularformel |
C17H19ClO |
Molekulargewicht |
274.8 g/mol |
IUPAC-Name |
2-chloro-4-(4-pentylphenyl)phenol |
InChI |
InChI=1S/C17H19ClO/c1-2-3-4-5-13-6-8-14(9-7-13)15-10-11-17(19)16(18)12-15/h6-12,19H,2-5H2,1H3 |
InChI-Schlüssel |
BSQWLEHYOIHVEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Dimethylphosphinothioylsulfanyl(dimethyl)stannyl]sulfanyl-dimethyl-sulfanylidene-lambda5-phosphane](/img/structure/B14402245.png)
![Dimethyl [4-(propan-2-yl)piperazin-1-yl]phosphonate](/img/structure/B14402258.png)



![8-Methoxy-2,2,7-trimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14402283.png)
![2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol](/img/structure/B14402285.png)


![10-Fluoro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14402296.png)



![6-Formylbicyclo[4.2.1]nonan-1-yl acetate](/img/structure/B14402314.png)
